molecular formula C11H7BrO2 B1642941 (5-Bromo-2-furyl)(phenyl)methanone

(5-Bromo-2-furyl)(phenyl)methanone

Cat. No.: B1642941
M. Wt: 251.08 g/mol
InChI Key: GPUDHZDRTUBADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-furyl)(phenyl)methanone is a brominated furan-derived aromatic ketone. Its structure features a furan ring substituted with a bromine atom at the 5-position and a phenyl group attached via a ketone linkage. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

(5-bromofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C11H7BrO2/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H

InChI Key

GPUDHZDRTUBADA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological, physical, and chemical properties of methanone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Methanone Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
(5-Bromo-2-furyl)(phenyl)methanone 5-Bromo-furyl, phenyl ketone C₁₁H₇BrO₂ Intermediate for drug synthesis
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone 5-Bromo-2-fluoroaryl, cyclopropyl ketone C₁₀H₈BrFO Enhanced lipophilicity
(5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone 5-Bromo-2-hydroxyaryl, cyclohexyl ketone C₁₆H₂₁BrO₂ Potential solubility via -OH group
(5-Bromo-2-methoxyphenyl)(4-ethylcyclohexyl)methanone 5-Bromo-2-methoxyaryl, ethylcyclohexyl C₁₆H₂₁BrO₂ Steric hindrance from ethylcyclohexyl
(5-Bromo-3-methylbenzofuran-2-yl)(phenyl)methanone Benzofuran core, 3-methyl, phenyl ketone C₁₆H₁₁BrO₂ Extended conjugation for UV activity
(5-Bromo-2-(methylamino)phenyl)(phenyl)methanone 5-Bromo-2-methylaminoaryl, phenyl ketone C₁₄H₁₂BrNO Amine group for hydrogen bonding

Physicochemical Properties

  • Lipophilicity : Cyclopropyl and cyclohexyl groups (e.g., in ) increase hydrophobicity, impacting membrane permeability.
  • Solubility : Hydroxyl and methoxy groups (e.g., ) enhance aqueous solubility via hydrogen bonding.
  • Stability : Bromine and fluorine atoms improve resistance to metabolic degradation .

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